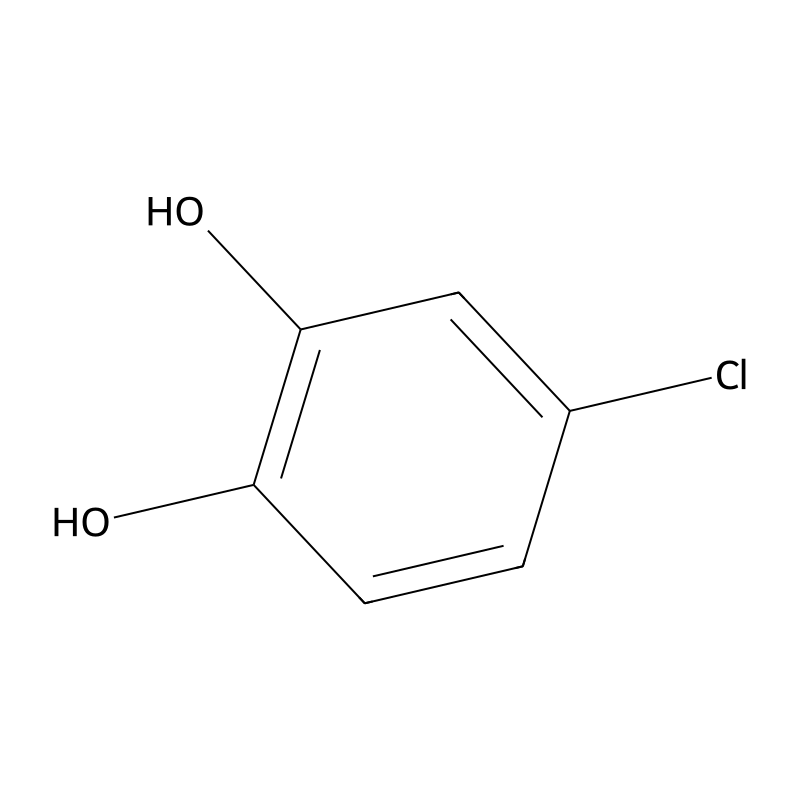4-Chlorocatechol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Science and Biodegradation
4-Chlorocatechol holds significance in environmental science due to its presence as a bacterial xenobiotic metabolite. This means it's a product formed by bacteria when they break down foreign chemicals, including various pollutants [PubChem, National Center for Biotechnology Information, ""]. Studying its presence helps researchers understand the degradation pathways of these pollutants and develop strategies for bioremediation, the use of microorganisms to clean up contaminated environments [GlpBio, ""].
Understanding Microbial Catabolism
This compound plays a crucial role in understanding microbial catabolism, the process by which microorganisms break down complex molecules for energy and growth. Studying how certain bacteria, like Pseudomonas reinekei MT1, degrade 4-chlorocatechol has led to the identification of gene clusters responsible for this process. These clusters encode enzymes like catechol 1,2-dioxygenase and muconate cycloisomerase, which break down the molecule step-by-step [Characterization of a Gene Cluster Involved in 4-Chlorocatechol Degradation by Pseudomonas reinekei MT1, National Institutes of Health (.gov), ]. This knowledge paves the way for further research on microbial degradation pathways and their potential applications.
Organic Synthesis and Material Science
4-Chlorocatechol serves as a valuable intermediate in organic synthesis. Its reactive nature allows it to be used in the creation of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals [Procurenet Limited, ""]. Additionally, its unique properties make it a potential building block for developing high-performance polymers with tailored characteristics [Procurenet Limited, ""].
4-Chlorocatechol is an organic compound classified as a chlorocatechol, characterized by a chloro group at the para position (position 4) of the catechol structure. Its chemical formula is C₆H₅ClO₂, and it is recognized as a significant bacterial xenobiotic metabolite. This compound plays a crucial role in various biochemical pathways, particularly in the degradation of chlorinated aromatic compounds, making it an important intermediate in environmental microbiology and bioremediation processes .
The specific mechanism of action of 4-Chlorocatechol in biological systems is not well characterized in available scientific research. However, its role as a metabolite in bacterial degradation pathways for chlorinated aromatic compounds suggests its involvement in enzymatic reactions that break down these pollutants [].
4-Chlorocatechol is a hazardous compound.
- Toxicity: Limited data exists on the specific toxicity of 4-Chlorocatechol. However, due to its structural similarity to catechol, it is likely to be irritating to the skin, eyes, and respiratory system.
- Flammability: Combustible.
- Dioxygenation: 4-Chlorocatechol is a substrate for catechol 1,2-dioxygenases, which cleave the aromatic ring, leading to the formation of various products that can further degrade into simpler compounds .
- Degradation Pathways: It is identified as a major degradation intermediate in the breakdown of 4-chloro-2-aminophenol by microbial strains such as Burkholderia sp. and Pseudomonas reinekei .
- Oxidation Reactions: Under specific conditions, it can undergo oxidative transformations that yield chlorinated esters and other derivatives .
The biological activity of 4-chlorocatechol is notable due to its role in microbial metabolism. It serves as a substrate for various bacteria that utilize it for energy and carbon. The compound exhibits:
- Toxicity: While it is a metabolite for some organisms, it can be toxic to others, influencing microbial community dynamics in contaminated environments .
- Biodegradability: Many microorganisms have evolved pathways to degrade 4-chlorocatechol efficiently, which is crucial for bioremediation efforts aimed at detoxifying chlorinated pollutants .
The applications of 4-chlorocatechol are diverse:
- Environmental Remediation: It is used as a model compound in studies focused on the biodegradation of chlorinated pollutants.
- Research Tool: In biochemical research, it serves as a substrate for studying enzymatic reactions involved in aromatic compound degradation.
- Industrial Chemistry: It may find applications in synthesizing other chemical compounds or intermediates in organic synthesis .
Interaction studies involving 4-chlorocatechol often focus on its metabolic pathways and interactions with microbial communities:
- Microbial Interactions: Research has shown how different bacterial strains can metabolize 4-chlorocatechol, influencing community structure and function in contaminated sites .
- Gene Clusters: Studies have identified specific gene clusters responsible for the degradation of this compound, highlighting its importance in microbial ecology and potential biotechnological applications .
Several compounds share structural similarities with 4-chlorocatechol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Catechol | C₆H₆O₂ | No chlorine substitution; serves as a natural precursor. |
| 3-Chlorocatechol | C₆H₅ClO₂ (chloro at position 3) | Different position of chlorine affects reactivity and degradation pathways. |
| 2-Chlorocatechol | C₆H₅ClO₂ (chloro at position 2) | Exhibits different biological activity compared to 4-chlorocatechol. |
| 4-Chloro-2-aminophenol | C₆H₆ClN₃O₂ | Precursor from which 4-chlorocatechol is derived during degradation processes. |
The uniqueness of 4-chlorocatechol lies in its specific para-substitution pattern, which influences its reactivity and biological interactions compared to its analogs. This distinct positioning allows it to participate effectively in microbial degradation pathways while also presenting unique challenges regarding toxicity and environmental persistence.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








